molecular formula C28H32N2O3 B14356986 Benzoic acid,4-butoxy-,4-[(4-butyl-2-methylphenyl)azo]phenyl ester CAS No. 93889-05-5

Benzoic acid,4-butoxy-,4-[(4-butyl-2-methylphenyl)azo]phenyl ester

Cat. No.: B14356986
CAS No.: 93889-05-5
M. Wt: 444.6 g/mol
InChI Key: YLCCKQZCWUIYAR-UHFFFAOYSA-N
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Description

Benzoic acid,4-butoxy-,4-[(4-butyl-2-methylphenyl)azo]phenyl ester is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, including dyes, pigments, and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid,4-butoxy-,4-[(4-butyl-2-methylphenyl)azo]phenyl ester typically involves the following steps:

    Diazotization: The starting material, 4-butyl-2-methylaniline, is diazotized using sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 4-butoxybenzoic acid in the presence of a base, such as sodium hydroxide (NaOH), to form the azo compound.

    Esterification: The final step involves esterification of the azo compound with phenol in the presence of an acid catalyst, such as sulfuric acid (H2SO4), to yield the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid,4-butoxy-,4-[(4-butyl-2-methylphenyl)azo]phenyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized products.

    Reduction: Reduction of the azo group (N=N) can lead to the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions may require reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Benzoic acid,4-butoxy-,4-[(4-butyl-2-methylphenyl)azo]phenyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying azo compound reactivity.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzoic acid,4-butoxy-,4-[(4-butyl-2-methylphenyl)azo]phenyl ester involves its interaction with molecular targets and pathways. The azo group (N=N) can undergo reduction to form amines, which may interact with biological molecules and pathways. The ester functional group can also participate in hydrolysis reactions, releasing benzoic acid and phenol derivatives that may exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 4-methyl-, phenyl ester: Similar ester structure but with a methyl group instead of an azo group.

    Benzoic acid, 4-[(butoxycarbonyl)oxy]-, 4-ethoxyphenyl ester: Similar ester structure but with different substituents on the aromatic rings.

    Benzoic acid, 4-biphenyl ester: Similar ester structure but with a biphenyl group instead of an azo group.

Uniqueness

Benzoic acid,4-butoxy-,4-[(4-butyl-2-methylphenyl)azo]phenyl ester is unique due to the presence of both an azo group and an ester functional group, which imparts distinct chemical and biological properties

Properties

CAS No.

93889-05-5

Molecular Formula

C28H32N2O3

Molecular Weight

444.6 g/mol

IUPAC Name

[4-[(4-butyl-2-methylphenyl)diazenyl]phenyl] 4-butoxybenzoate

InChI

InChI=1S/C28H32N2O3/c1-4-6-8-22-9-18-27(21(3)20-22)30-29-24-12-16-26(17-13-24)33-28(31)23-10-14-25(15-11-23)32-19-7-5-2/h9-18,20H,4-8,19H2,1-3H3

InChI Key

YLCCKQZCWUIYAR-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=C(C=C1)N=NC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)OCCCC)C

Origin of Product

United States

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